molecular formula C8H15BrO2 B1619640 Butyl 2-bromobutanoate CAS No. 42115-48-0

Butyl 2-bromobutanoate

Cat. No.: B1619640
CAS No.: 42115-48-0
M. Wt: 223.11 g/mol
InChI Key: DKZLMRKANVHJGG-UHFFFAOYSA-N
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Description

Butyl 2-bromobutanoate is an organic compound with the molecular formula C8H15BrO2. It is a colorless liquid at room temperature and is known for its use in various chemical reactions and industrial applications. This compound is part of the ester family, where the butyl group is attached to the 2-bromobutanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-bromobutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding acid and alcohol in the presence of a base or acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted butanoates.

    Reduction: Formation of butyl 2-bromobutanol.

    Hydrolysis: Formation of 2-bromobutanoic acid and butanol.

Scientific Research Applications

Butyl 2-bromobutanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester substrates.

    Medicine: As a precursor in the synthesis of pharmaceuticals.

    Industry: In the production of polymers and other materials.

Mechanism of Action

The mechanism of action of butyl 2-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis or transesterification, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-bromo-2-methylpropanoate
  • Ethyl 2-bromobutanoate
  • Methyl 2-bromobutanoate

Uniqueness

Butyl 2-bromobutanoate is unique due to its specific structure, which combines the reactivity of both the ester and bromine functionalities. This dual reactivity makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of products through various chemical reactions.

Properties

IUPAC Name

butyl 2-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-3-5-6-11-8(10)7(9)4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZLMRKANVHJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291371
Record name Butanoic acid, 2-bromo-, butyl ester
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Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42115-48-0
Record name Butanoic acid, 2-bromo-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42115-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 2-bromobutyrate
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Record name NSC8205
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Record name Butanoic acid, 2-bromo-, butyl ester
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Record name Butyl 2-bromobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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